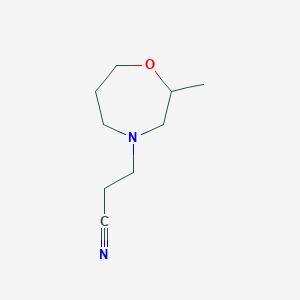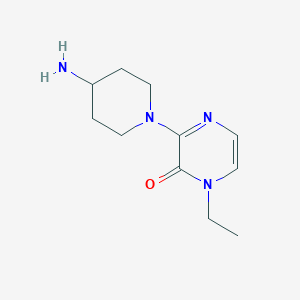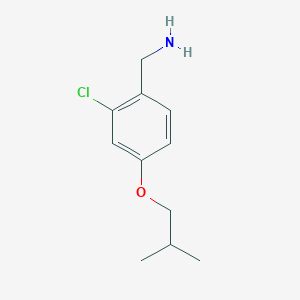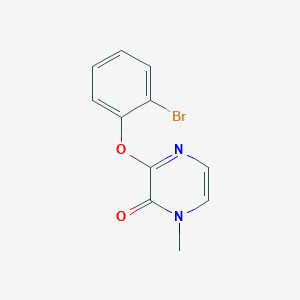
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile
Overview
Description
“3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile” is a chemical compound with the molecular formula C9H16N2O . It has a molecular weight of 168.24 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile” is 1S/C9H16N2O/c1-9-8-11(5-2-4-10)6-3-7-12-9/h9H,2-3,5-8H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its utility in generating complex heterocycles is demonstrated through its involvement in reactions leading to indole-containing triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit strong antimicrobial activities, highlighting the potential of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Development of Energetic Materials
Another intriguing application is in the domain of insensitive energetic materials. Derivatives synthesized from 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile have been explored for their potential in creating compounds that are less sensitive to physical stimuli while maintaining or enhancing the desired explosive or propellant characteristics. This research direction underscores the compound's relevance in the field of materials science, particularly in developing safer energetic materials for various applications (Yu et al., 2017).
Catalysis and Chemical Transformations
The compound's utility extends into catalysis, where derivatives of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile have been employed as catalysts in chemical transformations. This includes reactions essential for the synthesis of various organic compounds, showcasing its role in facilitating efficient and selective chemical syntheses. Research in this area contributes to the development of new catalytic methods that can enhance reaction selectivity and efficiency, which is critical for industrial chemistry and pharmaceutical manufacturing (Zhao et al., 2013).
Novel Ionic Liquids
Furthermore, 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile has been implicated in the synthesis of new families of ionic liquids. These ionic liquids, derived from its structural analogs, exhibit unique properties such as low viscosity and high conductivity. The development of such materials is crucial for various applications, including green chemistry, electrolytes for batteries, and solvents for chemical reactions. The innovation in ionic liquids research highlights the compound's versatility in contributing to sustainable and environmentally friendly chemical processes (Belhocine et al., 2011).
properties
IUPAC Name |
3-(2-methyl-1,4-oxazepan-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9-8-11(5-2-4-10)6-3-7-12-9/h9H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQTBAZRZWQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)

![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)


![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)



![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)

![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)